4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid
Overview
Description
4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid is an organic compound with a complex structure that includes a methoxybenzyl group, a methylene group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of boronic esters as protective groups in carbohydrate chemistry. This method involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of protective groups and selective functionalization, are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield p-anisaldehyde, while reduction of the carbonyl group can produce corresponding alcohols.
Scientific Research Applications
4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, while the methylene and carbonyl groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure due to the methoxybenzyl group, but differs in its boronic acid moiety.
4-Methoxybenzoic acid: Shares the methoxybenzyl group but lacks the methylene and carbonyl groups present in 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-9(13(15)16)7-12(14)18-8-10-3-5-11(17-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWJSSDMIGOBCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363767 | |
Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60427-77-2 | |
Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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